
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Vue d'ensemble
Description
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, more commonly referred to as DEPTMP, is a synthetic compound first developed in the early 1980s by researchers at the University of California, Los Angeles. It is a small molecule that is used in a variety of scientific and medical applications, including drug discovery, drug delivery, and gene expression studies. DEPTMP is a versatile compound, and its unique chemical structure makes it an ideal tool for a variety of research projects.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis for Heteroaryl-Substituted Benzimidazoles
N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles have been synthesized using microwave-assisted methods. This process facilitates Suzuki–Miyaura cross-coupling with heteroaryl halides to produce a variety of heteroaryl-substituted benzimidazoles (Rheault, Donaldson, & Cheung, 2009).
Structural and Spectroscopic Characterization
The compound and its derivatives have been structurally characterized using various spectroscopic methods, including FT-IR, NMR, and MS. Crystal structures were confirmed by X-ray diffraction and compared with DFT calculations (Wu, Chen, Chen, & Zhou, 2021). Additionally, the study on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole revealed its potential as a raw substitute material, with its molecular structure confirmed by spectroscopies and X-ray diffraction (Liao, Liu, Wang, & Zhou, 2022).
Boric Acid Ester Intermediates
Studies on boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, show their synthesis and confirmation through spectroscopy and X-ray diffraction. These studies also involve DFT calculations for molecular structures and physicochemical property analysis (Huang et al., 2021).
Suzuki Cross-Coupling Methodology
A methodology based on Suzuki cross-coupling reaction has been developed for introducing aryl and vinyl substituents in certain compounds, utilizing derivatives of the chemical (Babudri, Cardone, Cioffi, Farinola, Naso, & Ragni, 2006).
PET Radioligand Development
Derivatives of N-(3-chlorophenyl)-2-picolinamide, including similar compounds, have been synthesized for PET imaging of metabotropic glutamate receptors in the brain. This involves the development of radioligands for potential clinical evaluation (Kil et al., 2014).
Propriétés
IUPAC Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)13-10-9-12(11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJOSYVHWLABNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628485 | |
| Record name | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | |
CAS RN |
911227-46-8 | |
| Record name | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






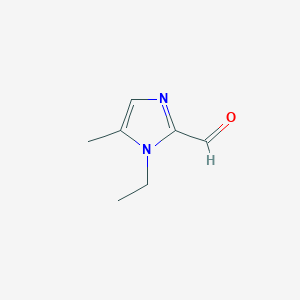

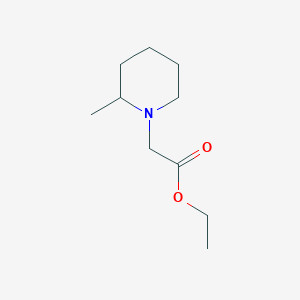
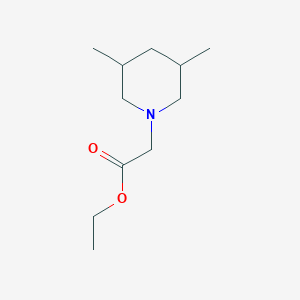
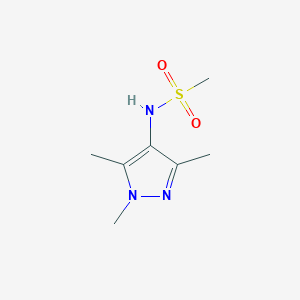
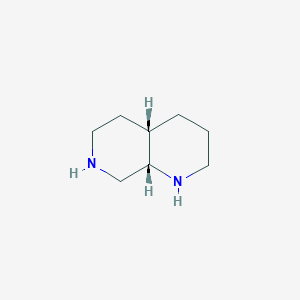
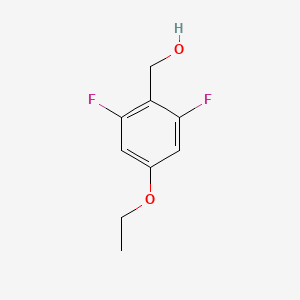

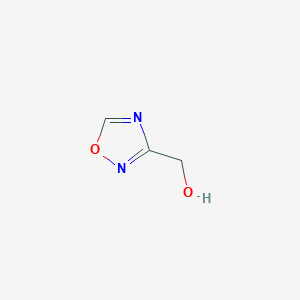
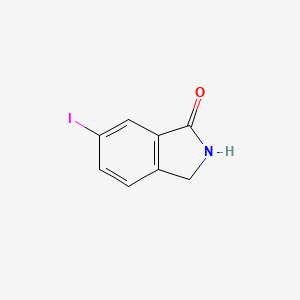
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)